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Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central

nervous system, playing a crucial role in maintaining the balance between neuronal excitation

and inhibition. The precise regulation of GABA levels in the synaptic cleft and extracellular

space is critical for normal brain function. GABA transporters (GATs) are key proteins

responsible for the reuptake of GABA, thereby controlling the duration and spatial extent of

GABAergic signaling.

NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking

GAT-1, NO-711 effectively increases the extracellular concentration of GABA, leading to an

enhancement of GABAergic currents. This makes NO-711 an invaluable pharmacological tool

for studying the role of GAT-1 in various physiological and pathological processes, including

epilepsy, anxiety, and sleep.[2] These application notes provide detailed protocols for utilizing

NO-711 to modulate GABAergic currents, specifically tonic inhibition, in acute brain slices, a

widely used ex vivo model for studying synaptic physiology.

Mechanism of Action
GABAergic signaling is initiated by the release of GABA from a presynaptic neuron into the

synaptic cleft. GABA then binds to postsynaptic GABAA and GABAB receptors, leading to

hyperpolarization or shunting inhibition of the postsynaptic neuron. The action of GABA is
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terminated by its removal from the synaptic cleft, primarily through reuptake by GATs located

on presynaptic terminals and surrounding glial cells.

NO-711 selectively binds to and inhibits GAT-1, preventing the reuptake of GABA. This leads to

an accumulation of GABA in the extracellular space, resulting in the prolonged activation of

GABA receptors, particularly the high-affinity extrasynaptic GABAA receptors that mediate tonic

inhibitory currents.

Quantitative Data on NO-711 Efficacy
The following table summarizes the key quantitative parameters of NO-711 and its effects on

GABAergic currents as reported in the literature.

Parameter Value Species/Cell Type Reference

IC50 for GAT-1 42 nM Rat synaptosomes [2]

Effect on Holding

Current (Tonic

Current)

5 µM NO-711 Increase of ~21-27 pA

Rat Dentate Gyrus

Granule Cells (P13-

P36)

[3]

10 µM NO-711 Increase of 45-255 pA
Mouse Neocortical

Neurons
[2]

10 µM NO-711
Significant increase in

Ihold

Mouse Hippocampal

Neurons
[4]

Experimental Protocols
Preparation of Acute Brain Slices
This protocol is adapted from the N-methyl-D-glucamine (NMDG) protective recovery method,

which is particularly effective for obtaining healthy brain slices from adult animals.[5][6][7]
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NMDG-aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3,

20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, 10 MgSO4.

pH 7.3-7.4, osmolarity ~300-310 mOsm. Prepare fresh and keep ice-cold, continuously

bubbled with 95% O2 / 5% CO2.[6]

HEPES-aCSF (Holding Solution): (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3,

20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl2, 2 MgSO4. pH

7.3-7.4, osmolarity ~300-310 mOsm. Prepare fresh and keep at room temperature,

continuously bubbled with 95% O2 / 5% CO2.[6]

Recording aCSF: (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2

CaCl2, 2 MgSO4. pH 7.3-7.4, osmolarity ~300-310 mOsm. Prepare fresh and keep at room

temperature, continuously bubbled with 95% O2 / 5% CO2.

Procedure:

Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.

Perfuse the animal transcardially with ice-cold, oxygenated NMDG-aCSF.

Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold,

oxygenated NMDG-aCSF.

Mount the brain on a vibratome stage and cut 300-400 µm thick slices in the ice-cold,

oxygenated NMDG-aCSF.

Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-15

minutes.

Transfer the slices to a holding chamber containing HEPES-aCSF at room temperature and

allow them to recover for at least 1 hour before recording.

Whole-Cell Patch-Clamp Electrophysiology
Solutions:

Internal Solution (for recording tonic GABAergic currents): (in mM) 135 CsCl, 10 HEPES, 2

Mg-ATP, 0.2 Na-GTP, 0.5 EGTA. pH adjusted to 7.25 with CsOH, osmolarity ~290 mOsm.
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NO-711 Stock Solution: Prepare a 10 mM stock solution of NO-711 in DMSO and store at

-20°C. Dilute to the final desired concentration (e.g., 5-10 µM) in recording aCSF on the day

of the experiment.

Procedure:

Transfer a brain slice to the recording chamber on the microscope stage and continuously

perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.

Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

Obtain a whole-cell patch-clamp recording from the neuron of interest in voltage-clamp

mode. Hold the neuron at -70 mV.

Allow the cell to stabilize for 5-10 minutes to ensure a stable baseline recording.

To measure tonic GABAergic currents, record the holding current for a baseline period (e.g.,

5 minutes).

Bath-apply NO-711 at the desired concentration (e.g., 5 or 10 µM) by switching the perfusion

to the recording aCSF containing the drug.

Record the change in holding current for 10-15 minutes, or until a new stable baseline is

reached. The downward shift in the holding current reflects the enhancement of the tonic

GABAergic current.

To confirm that the observed effect is mediated by GABAA receptors, co-apply a GABAA

receptor antagonist such as bicuculline (10-20 µM) or gabazine (5-10 µM) at the end of the

experiment. This should reverse the effect of NO-711 and bring the holding current back to

or above the initial baseline.
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Caption: Mechanism of NO-711 action at a GABAergic synapse.
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Caption: Experimental workflow for studying NO-711 effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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